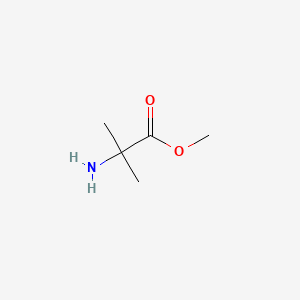![molecular formula C21H21FN2O B2523808 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide CAS No. 1333656-12-4](/img/structure/B2523808.png)
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indenyl group, a propynyl group, an amino group, and a fluorophenylmethyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indenyl group is a polycyclic aromatic hydrocarbon, the propynyl group contains a triple bond, and the fluorophenylmethyl group contains a halogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Scientific Research Applications
Biological Effects of Related Compounds
Research on compounds structurally related to acetamide, such as acetaminophen and other derivatives, highlights their biological effects and potential for various applications. Studies have focused on the toxicology, pharmacokinetics, and therapeutic efficacy of these compounds, offering insights into how similar structures might be applied in medicinal chemistry and drug development. For instance, the biological effects of acetamide and its derivatives have been extensively reviewed, indicating commercial importance and considerable additions to our knowledge regarding the biological consequences of exposure (Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt].
Advanced Oxidation Processes for Degradation
The degradation pathways of acetaminophen, a compound related to acetamide, have been investigated using advanced oxidation processes (AOPs). This research is relevant for environmental science, particularly in the removal of pharmaceutical contaminants from water sources. The study provides insights into the most reactive sites in molecules for potential degradation, which could inform research on similar compounds (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of related compounds, such as ketamine, offers a foundation for exploring new therapeutic applications. Research in this area includes investigating the mechanisms of action, potential therapeutic uses in anesthesia, pain therapy, and the impact of metabolic pathways on drug efficacy and safety (Peltoniemi et al., 2016)[https://consensus.app/papers/ketamine-review-clinical-pharmacokinetics-peltoniemi/60115e43defa5f8780284641df9d060c/?utm_source=chatgpt]. Such studies could guide research into new compounds with similar functionalities.
Environmental Impact and Removal Technologies
The environmental impact of pharmaceuticals and their removal from water sources is a critical area of research. Studies have focused on acetaminophen as a micropollutant, examining its occurrences, toxicities, removal technologies, and transformation pathways in different environments (Vo et al., 2019)[https://consensus.app/papers/acetaminophen-historical-occurrences-toxicity-removal-vo/b902f30de2ed5c239a82cc669c33dacf/?utm_source=chatgpt]. Insights from these studies could be applied to research on the environmental fate of similar chemical compounds.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-2-13-24(20-12-11-16-7-3-5-9-18(16)20)15-21(25)23-14-17-8-4-6-10-19(17)22/h1,3-10,20H,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLYUPKQZRNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)NCC1=CC=CC=C1F)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)




![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)







